molecular formula C7H5N3O3 B2612711 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1247562-67-9

3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2612711
CAS No.: 1247562-67-9
M. Wt: 179.135
InChI Key: BOOLACNCOOAZCY-UHFFFAOYSA-N
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Description

3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the fusion with a pyridine ring. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine, which leads to the formation of the pyrazole ring . Another method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridines, such as:

Uniqueness

What sets 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid apart from these similar compounds is its specific substitution pattern and the presence of the oxo group at the 3-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific studies .

Biological Activity

3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SARs), and applications in drug discovery.

  • Molecular Formula: C8_8H7_7N3_3O3_3
  • Molecular Weight: 193.15 g/mol
  • CAS Number: Not specified in the sources reviewed.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways.

  • Inhibition of Cyclooxygenase (COX) Enzymes:
    • The compound has shown promise as an anti-inflammatory agent by inhibiting COX enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain .
    • IC50 Values: Various derivatives have exhibited IC50 values comparable to established NSAIDs like celecoxib, indicating significant anti-inflammatory potential.
  • Anticancer Activity:
    • Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For example, certain pyrazolo[3,4-b]pyridine derivatives have demonstrated selective inhibition against cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and cancer progression .
    • Case Study: Compound 15y was identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM and showed effectiveness in inhibiting downstream signaling pathways related to inflammation and cancer .

Structure-Activity Relationships (SARs)

Understanding the SARs of 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine derivatives is essential for optimizing their biological activity:

CompoundTarget ActivityIC50 ValueNotes
Compound 15yTBK1 Inhibition0.2 nMHigh selectivity
Various DerivativesCOX InhibitionRanges from 0.04 μmol to higher valuesComparable to celecoxib

Applications in Drug Discovery

The unique structural features of 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine derivatives make them suitable candidates for developing new therapeutic agents:

  • Anti-inflammatory Agents:
    • Ongoing studies focus on synthesizing novel derivatives that enhance anti-inflammatory effects while minimizing side effects associated with traditional NSAIDs.
  • Anticancer Therapeutics:
    • The ability to inhibit key pathways involved in tumor growth positions these compounds as potential leads for new cancer therapies.

Properties

IUPAC Name

3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-4-1-3(7(12)13)2-8-5(4)9-10-6/h1-2H,(H,12,13)(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOLACNCOOAZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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